3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
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Overview
Description
3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the esterification of the carboxylate groups to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and alkyl halides (e.g., CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-(5-(5-chloro-2-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-(5-(4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-(5-(2-ethoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
3,6-DIETHYL 4-(2-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity
Properties
Molecular Formula |
C29H30ClNO6 |
---|---|
Molecular Weight |
524 g/mol |
IUPAC Name |
diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H30ClNO6/c1-5-36-28(33)23-16(3)31-21-15-19(17-11-8-10-14-22(17)35-4)25(29(34)37-6-2)27(32)26(21)24(23)18-12-7-9-13-20(18)30/h7-14,19,24-25,31H,5-6,15H2,1-4H3 |
InChI Key |
DWYWRKDKKQSIKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4OC |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4OC |
Origin of Product |
United States |
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